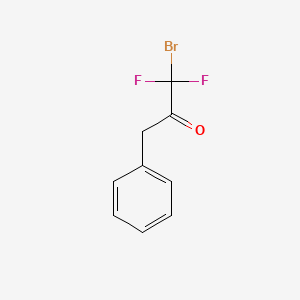

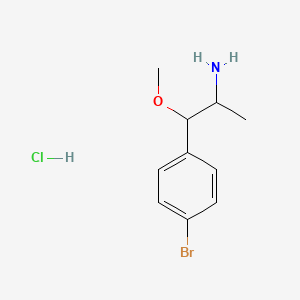

![molecular formula C8H15ClN2OS B1377505 Clorhidrato de 4-metil-1-tia-4,8-diazaspiro[4.5]decano-3-ona CAS No. 1432680-93-7](/img/structure/B1377505.png)

Clorhidrato de 4-metil-1-tia-4,8-diazaspiro[4.5]decano-3-ona

Descripción general

Descripción

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a compound that has been studied for its potential therapeutic applications . It has been developed as a muscarinic agonist for the treatment of Alzheimer’s disease and has shown the potential to both reduce symptoms and slow disease progression . It has also been investigated for its anti-ulcer activity .

Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved the replacement of the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine . This modification removed the asymmetric center from the heterocyclic compound .

Molecular Structure Analysis

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a versatile chemical structure with high relevance for antiviral drug development . The structure of the compound includes a spiro ring, which is a cyclic compound in which two rings share a single atom .

Chemical Reactions Analysis

The compound has been found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that it may interact with biological systems in a way that mitigates the effects of ulcers .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.74 . It is a powder at room temperature . The IUPAC name for the compound is 4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride .

Aplicaciones Científicas De Investigación

Investigación farmacéutica: Agentes antiulcerosos

Este compuesto se ha investigado por su potencial como agente antiulceroso. Los estudios han sintetizado derivados de 1-tia-4,8-diazaspiro[4.5]decano-3-ona y han probado su eficacia in vivo. Algunos derivados han mostrado una actividad antiulcerosa comparable a la del omeprazol, un conocido inhibidor de la bomba de protones . Esto sugiere que el compuesto podría servir como un andamio para desarrollar nuevos medicamentos para tratar úlceras.

Síntesis química: Intermedio para compuestos espiro

El compuesto sirve como un intermedio clave en la síntesis de compuestos espiro. Estos compuestos espiro son de interés debido a su estructura compleja y su potencial actividad biológica. La síntesis implica una condensación de tres componentes en una sola olla, que es un método valioso en la química medicinal para construir diversas arquitecturas moleculares .

Mecanismo De Acción

Target of Action

It has been found to possess anti-ulcer activity , suggesting it may interact with targets involved in gastric ulcer formation and healing.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets to modulate their function, leading to a reduction in ulcer formation

Biochemical Pathways

Given its anti-ulcer activity , it may influence pathways related to gastric acid secretion, mucosal protection, or ulcer healing.

Result of Action

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride has been found to exhibit anti-ulcer activity comparable with that of omeprazole

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Direcciones Futuras

Given the compound’s potential therapeutic applications, future research may focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting clinical trials to assess its safety and efficacy in humans . Its anti-ulcer activity, in particular, suggests that it could be a promising candidate for the development of new treatments for ulcer-related conditions .

Análisis Bioquímico

Biochemical Properties

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with enzymes involved in the synthesis of nucleic acids and proteins, leading to alterations in cellular metabolism. The compound’s interaction with these enzymes is primarily through binding to the active sites, which inhibits their activity and affects the overall biochemical processes within the cell .

Cellular Effects

The effects of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . This modulation of gene expression and signaling pathways results in significant changes in cellular metabolism, including the inhibition of cell proliferation and induction of cell death.

Molecular Mechanism

At the molecular level, 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in the inhibition of enzyme activity, which in turn affects various metabolic pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under specific storage conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is involved in several metabolic pathways, including those related to nucleic acid and protein synthesis. It interacts with enzymes and cofactors that play a role in these pathways, leading to alterations in metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes results in the disruption of normal metabolic processes, which can have significant effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its solubility, molecular weight, and affinity for transporters and binding proteins.

Subcellular Localization

The subcellular localization of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules and exert its effects on cellular processes. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and apoptosis.

Propiedades

IUPAC Name |

4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQGIMPFNZRDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC12CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

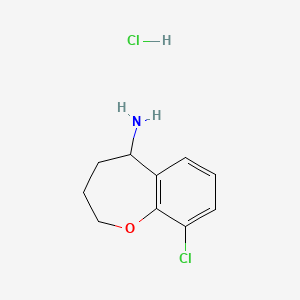

![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)

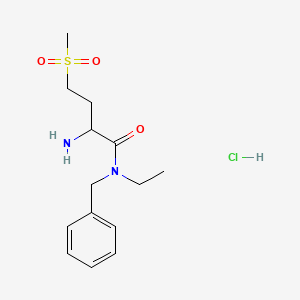

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)

![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)

![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)

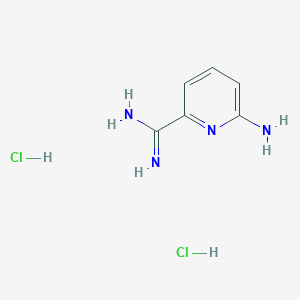

![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)

![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)